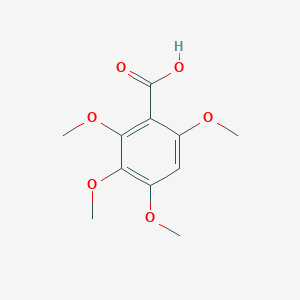

2,3,4,6-Tetramethoxybenzoic acid

Description

2,3,4,6-Tetramethoxybenzoic acid is a methoxy-substituted derivative of benzoic acid, characterized by four methoxy (-OCH₃) groups at the 2, 3, 4, and 6 positions of the benzene ring. Methoxy groups are electron-donating substituents, which influence the compound’s acidity, solubility, and reactivity.

This compound is structurally related to agrochemicals such as Metrafenone (BASF 560 F), a benzophenone derivative with methoxy and bromine substituents used as a fungicide .

Properties

CAS No. |

6342-81-0 |

|---|---|

Molecular Formula |

C11H14O6 |

Molecular Weight |

242.22 g/mol |

IUPAC Name |

2,3,4,6-tetramethoxybenzoic acid |

InChI |

InChI=1S/C11H14O6/c1-14-6-5-7(15-2)9(16-3)10(17-4)8(6)11(12)13/h5H,1-4H3,(H,12,13) |

InChI Key |

SXQDBFAKUJMCRC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1C(=O)O)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-tetramethoxybenzoic acid typically involves the methylation of benzoic acid derivatives. One common method is the methylation of 2,3,4,6-tetrahydroxybenzoic acid using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 2,3,4,6-tetramethoxybenzoic acid may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetramethoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2,3,4,6-Tetramethoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3,4,6-tetramethoxybenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. In medicinal chemistry, it may act as an inhibitor or modulator of specific biological pathways, affecting cellular processes.

Comparison with Similar Compounds

2,4,6-Trimethylbenzoic Acid (CAS 480-63-7)

- Substituents : Methyl (-CH₃) groups at 2, 4, and 6 positions.

- Key Differences: Methyl groups are less polar than methoxy groups, resulting in lower water solubility and higher hydrophobicity. Electron-donating methyl groups slightly decrease the acidity of the carboxylic acid compared to methoxy-substituted analogs (methoxy groups are stronger electron donors via resonance).

2,3,5-Triiodobenzoic Acid

- Substituents : Iodine atoms at 2, 3, and 5 positions.

- Key Differences: Iodine’s large atomic radius introduces steric hindrance and electron-withdrawing effects, significantly increasing the acidity of the carboxylic acid compared to methoxy-substituted analogs. Potential applications as a plant growth regulator or herbicide due to its structural similarity to auxin-like compounds .

2,3,4,5-Tetramethylbenzoic Acid

- Substituents : Methyl groups at 2, 3, 4, and 5 positions.

- Key Differences: Positional isomerism (methyl groups at 2,3,4,5 vs. Methyl groups lack the resonance effects of methoxy substituents, leading to weaker electronic interactions with the aromatic ring .

Metrafenone (3′-Bromo-2,3,4,6′-tetramethoxy-2′,6-dimethylbenzophenone)

- Substituents : Methoxy groups at 2, 3, 4, and 6′ positions; bromine at 3′.

- Key Differences: Benzophenone backbone instead of benzoic acid, with additional bromine and methyl groups. Molecular formula: C₁₉H₂₁O₅Br (molecular mass: 409.3), indicating higher complexity and bioactivity. Applications: Registered as a fungicide (e.g., BASF 560 F) targeting powdery mildew in crops .

2,3,4,6-Tetrachlorodibenzofuran

- Substituents : Chlorine atoms at 2, 3, 4, and 6 positions.

- Key Differences :

Data Table: Structural and Functional Comparisons

*Calculated molecular mass based on formula.

Key Research Findings

- Electronic Effects : Methoxy groups in 2,3,4,6-tetramethoxybenzoic acid enhance resonance stabilization of the aromatic ring but reduce acidity compared to halogenated analogs like triiodobenzoic acid .

- Bioactivity: Methoxy-substituted aromatics (e.g., Metrafenone) demonstrate fungicidal activity, suggesting that 2,3,4,6-tetramethoxybenzoic acid could be tailored for similar applications with structural modifications .

- Environmental Impact : Unlike chlorinated compounds (e.g., tetrachlorodibenzofuran), methoxy groups are less persistent, reducing ecological risks .

Biological Activity

2,3,4,6-Tetramethoxybenzoic acid is a benzoic acid derivative characterized by the presence of four methoxy groups at positions 2, 3, 4, and 6 on the aromatic ring. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2,3,4,6-tetramethoxybenzoic acid can be represented as follows:

It features a carboxylic acid functional group and four methoxy groups that significantly influence its solubility and reactivity.

Antioxidant Activity

Research indicates that 2,3,4,6-tetramethoxybenzoic acid exhibits significant antioxidant properties. Studies have utilized various assays to evaluate its ability to scavenge free radicals. For instance:

- DPPH Assay : The compound demonstrated a notable capacity to reduce DPPH radicals, with IC50 values comparable to standard antioxidants like ascorbic acid.

- ABTS Assay : In the ABTS radical scavenging test, it showed effective inhibition of ABTS radical formation.

These findings highlight its potential use in preventing oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial efficacy of 2,3,4,6-tetramethoxybenzoic acid has been assessed against various pathogenic microorganisms. The results indicate:

- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.01 to 0.1 mg/mL against Gram-positive and Gram-negative bacteria. Notably, it was particularly effective against Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with bacterial enzymes such as tyrosyl-tRNA synthetase, inhibiting protein synthesis and thereby exerting its antibacterial effects .

Anti-inflammatory Activity

Preliminary studies have suggested that 2,3,4,6-tetramethoxybenzoic acid may possess anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : In vitro studies demonstrated a reduction in the secretion of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cell lines treated with the compound.

- Animal Models : In vivo studies using carrageenan-induced paw edema models showed significant reduction in inflammation when treated with this compound.

Case Studies

- Study on Antioxidant Properties :

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.